molecular formula C16H17N3O2S B5534887 N-(3-hydroxy-3-phenylpropyl)-N-methylimidazo[2,1-b][1,3]thiazole-6-carboxamide

N-(3-hydroxy-3-phenylpropyl)-N-methylimidazo[2,1-b][1,3]thiazole-6-carboxamide

Cat. No. B5534887
M. Wt: 315.4 g/mol
InChI Key: VTJKJDBWOUBNFU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of imidazo[2,1-b]thiazole derivatives typically involves the preparation of carboxamides from substituted thiazole-5-carboxylic acids. A notable example is the synthesis and characterization of carboxamides prepared from 6-substituted 1,1-dioxo-2,3-dihydroimidazo[2,1-b]thiazole-5-carboxylic acids, as reported by Andreani et al. (1995) (Andreani, Rambaldi, & Locatelli, 1995).

Molecular Structure Analysis

These compounds often exhibit complex molecular structures characterized by the presence of multiple heterocyclic rings. The detailed molecular structure is determined through techniques such as UV, IR, 1H-NMR, 13C-NMR, 1H-13C-COSY, mass spectra, and elemental analysis, as demonstrated in the study by Ur et al. (2004) on new 6-methylimidazo[2,1-b]thiazole-5-carbohydrazide derivatives (Ur et al., 2004).

Chemical Reactions and Properties

Imidazo[2,1-b]thiazole derivatives are involved in various chemical reactions, contributing to their significant biological activities. One example is the one-pot, three-component reaction between N-methylimidazole and activated acetylenes in the presence of CH-acids, which affords 2,3-dihydroimidazoles, as explored by Omarzehi and Hassanabadi (2020) (Omarzehi & Hassanabadi, 2020).

Physical Properties Analysis

The physical properties of these compounds, such as solubility, melting point, and stability, are crucial for their pharmaceutical applications. These properties are typically investigated during the synthesis and characterization stages of development.

Chemical Properties Analysis

The chemical properties, including reactivity, functional group transformations, and interaction with biological targets, define the therapeutic potential and safety profile of these compounds. Studies such as those by Brewer et al. (1987) on the synthesis and broad-spectrum anthelmintic activity of isothiourea derivatives of tetramisole exemplify the investigation of chemical properties (Brewer et al., 1987).

Mechanism of Action

While the specific mechanism of action for “N-(3-hydroxy-3-phenylpropyl)-N-methylimidazo[2,1-b][1,3]thiazole-6-carboxamide” is not available, thiazoles are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycin, and Tiazofurin (antineoplastic drug) .

Future Directions

Thiazoles and their derivatives continue to be an area of active research due to their wide range of applications in the field of drug design and discovery . Future directions may include the development of new synthesis methods, exploration of novel applications, and further investigation into their biological activities.

properties

IUPAC Name

N-(3-hydroxy-3-phenylpropyl)-N-methylimidazo[2,1-b][1,3]thiazole-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O2S/c1-18(8-7-14(20)12-5-3-2-4-6-12)15(21)13-11-19-9-10-22-16(19)17-13/h2-6,9-11,14,20H,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTJKJDBWOUBNFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCC(C1=CC=CC=C1)O)C(=O)C2=CN3C=CSC3=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-hydroxy-3-phenylpropyl)-N-methylimidazo[2,1-b][1,3]thiazole-6-carboxamide

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